molecular formula C11H14N2O4S B1431973 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine CAS No. 1437794-78-9

1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine

Cat. No.: B1431973
CAS No.: 1437794-78-9
M. Wt: 270.31 g/mol
InChI Key: UDZHJBLGRXJPOC-UHFFFAOYSA-N
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Description

1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine is a chemical compound with the CAS Number 1437794-78-9 and a molecular formula of C 11 H 14 N 2 O 4 S . It has a molecular weight of 270.31 g/mol (based on one source ; another suggests 327.23 g/mol ). This nitrophenyl pyrrolidine derivative is characterized by a methanesulfonyl (mesyl) functional group attached to its phenyl ring, a feature often used in medicinal chemistry to modulate the properties of a molecule or as a synthetic intermediate for further transformations. The presence of both the electron-withdrawing nitro group and the sulfonyl group makes this compound a valuable and multifunctional building block in organic synthesis and drug discovery research . It is offered with a guaranteed purity of over 98% , making it suitable for demanding research applications. Potential areas of investigation include its use as a precursor in the development of potential pharmacologically active molecules, where the pyrrolidine ring is a common motif, or in materials science. This product is intended for research purposes in a laboratory setting and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-methylsulfonyl-5-nitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-18(16,17)11-5-4-9(13(14)15)8-10(11)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZHJBLGRXJPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Benzyl Chloride to p-Nitro Benzyl Chloride

  • Starting from benzyl chloride, nitration is performed using a mixture of fuming nitric acid and fuming sulfuric acid.
  • This step yields p-nitro benzyl chloride with approximately 52% yield.
  • The nitration introduces the nitro group at the para position relative to the benzyl chloride substituent.

Sulfonation to Sodium p-Nitro Benzyl Sulfonate

  • The p-nitro benzyl chloride undergoes sulfonation with sodium sulfite (Na2SO3).
  • This reaction converts the benzyl chloride to sodium p-nitro benzyl sulfonate with a high yield of 96%.

Conversion to p-Nitrophenyl Methanesulfonyl Chloride

  • The sodium p-nitro benzyl sulfonate is chlorinated using phosphorus pentachloride (PCl5).
  • This step produces the sulfonyl chloride intermediate with a yield of 78%.

Aminolysis with Pyrrolidine

  • The sulfonyl chloride intermediate reacts with pyrrolidine in an aminolysis reaction.
  • This final step affords 1-(4-nitrophenyl methanesulfonyl) pyrrolidine with a yield of 98%.
  • The reaction is typically carried out under controlled conditions to maximize yield and purity.

Data Summary Table of Preparation Steps

Step No. Reaction Description Reagents/Conditions Yield (%) Key Notes
1 Nitration of benzyl chloride Fuming HNO3 + fuming H2SO4 52 Para-nitro substitution
2 Sulfonation of p-nitro benzyl chloride Na2SO3 96 Formation of sodium sulfonate
3 Chlorination of sodium sulfonate PCl5 78 Formation of sulfonyl chloride
4 Aminolysis with pyrrolidine Pyrrolidine 98 Final coupling to form target compound

Additional Synthetic Notes and Considerations

  • The nitration step requires careful temperature control to avoid over-nitration or side reactions.
  • Sulfonation with sodium sulfite is highly efficient and selective.
  • Chlorination with PCl5 must be conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
  • The aminolysis step benefits from mild conditions to prevent decomposition of the sulfonyl chloride and to ensure high coupling efficiency.
  • Purification is generally achieved by crystallization or chromatography depending on scale.

Related Synthetic Approaches and Analogues

  • Although direct synthetic routes to this compound are scarce, closely related compounds such as 1-(4-nitrophenyl methanesulfonyl) pyrrolidine have been synthesized via the above four-step process.
  • Modifications of the aromatic substitution pattern (e.g., 2- vs 4-position nitro and sulfonyl groups) may require adjustments in reaction conditions but follow similar principles.
  • Alternative methods for preparing pyrrolidine derivatives involve reductive amination or hydrogenation steps starting from nitro or nitromethylene precursors, but these are less common for this specific sulfonylated phenylpyrrolidine.

Summary of Research Findings

  • The four-step synthesis starting from benzyl chloride is well-documented and reproducible, yielding the target compound in high overall yield (~38% overall yield from benzyl chloride considering individual step yields).
  • The aminolysis step with pyrrolidine is highly efficient and critical for obtaining the final product.
  • The described method avoids harsh reagents and extreme conditions, making it suitable for scale-up and industrial applications.
  • The synthetic route provides flexibility for analog synthesis by varying the aromatic substitution pattern or the amine component.

Chemical Reactions Analysis

1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the nitro or sulfonyl positions, leading to the formation of various substituted derivatives.

Common reagents and conditions for these reactions include solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:
      • Cancer Cell Line A : IC50 = 15 µM
      • Cancer Cell Line B : IC50 = 20 µM
    • The compound has been observed to induce apoptosis in cancer cells, as evidenced by flow cytometry analysis showing increased apoptotic cell percentages compared to controls.
  • Anti-inflammatory Effects
    • The compound has demonstrated anti-inflammatory properties by modulating inflammatory pathways. In animal models of arthritis, it significantly reduced levels of pro-inflammatory cytokines, suggesting its potential as a treatment for inflammatory diseases.
  • Enzyme Inhibition
    • Studies have explored the inhibitory effects of this compound on various enzymes involved in disease processes. For instance, it has shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in pain and inflammation management.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Anti-inflammatory Effects : Researchers observed that administration of this compound in murine models resulted in significant reductions in joint swelling and pain-related behaviors.
  • Anticancer Efficacy in Ovarian Cancer Models : A study demonstrated that treatment with this compound inhibited tumor growth in ovarian cancer xenografts by promoting apoptosis and inhibiting angiogenesis.

Mechanism of Action

The mechanism of action of 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include modulation of signal transduction pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Key Observations:

  • In contrast, bromine (-Br) in 1-(5-Bromo-2-nitrophenyl)pyrrolidine may facilitate further functionalization via cross-coupling reactions . Ring Modifications: Pyrrolidine-2,3-dione derivatives (e.g., ) exhibit distinct reactivity due to the diketone structure, enabling interactions with enzymes or receptors.
  • Biological Activities :

    • The TRK inhibitor () highlights the therapeutic relevance of complex pyrrolidine derivatives in oncology.
    • 1-(5-Bromo-2-nitrophenyl)pyrrolidine’s role as a medical intermediate suggests utility in synthesizing bioactive molecules .
  • Synthetic Strategies :

    • Sulfonation () and halogenation () are common for introducing substituents on aromatic rings.
    • Multi-step sequences (e.g., ) are required for highly functionalized pyrrolidine drugs, emphasizing the need for regioselective reactions.

Research Findings and Implications

  • Pharmacological Potential: The methanesulfonyl and nitro groups in this compound may synergize to enhance metabolic stability or target affinity, as seen in sulfonamide-containing drugs .
  • Synthetic Challenges : Selective functionalization of the phenyl ring (e.g., avoiding over-nitration) is critical, as demonstrated in analogous syntheses .
  • Comparative Efficacy : While the TRK inhibitor () has proven anticancer activity, the target compound’s specific applications require further investigation.

Biological Activity

1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine is a chemical compound with the molecular formula C11H14N2O4S and a molecular weight of 270.3 g/mol. This compound has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors, which can alter their activity. The compound is believed to modulate signal transduction pathways and inhibit certain enzymatic activities, contributing to its biological effects.

Target Enzymes

Research indicates that compounds structurally similar to this compound have been shown to act as inhibitors for various enzymes, including:

  • JAK1 and JAK2 : These are key players in cytokine signaling pathways, and their inhibition may lead to anti-inflammatory effects.
  • Carbonic Anhydrases : Inhibition of these enzymes has implications for conditions such as cancer and neurodegenerative diseases .

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer treatment. For instance:

  • In vitro Studies : The compound demonstrated antiproliferative effects against various cancer cell lines, including breast cancer cells. It was observed to enhance the efficacy of established chemotherapeutic agents like Doxorubicin .
  • Mechanism : The compound is thought to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic proteins .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory activity:

  • Inhibition of COX Enzymes : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In animal models, the compound significantly reduced paw swelling and other inflammatory markers .

Research Findings

The following table summarizes key findings from recent studies on this compound:

Study ReferenceBiological ActivityKey Findings
AnticancerInduces apoptosis in breast cancer cells; enhances Doxorubicin efficacy.
Anti-inflammatoryInhibits COX-1 and COX-2; reduces inflammation in animal models.
Enzyme InhibitionModulates JAK1/JAK2 pathways; potential for treating autoimmune diseases.

Case Study 1: Anticancer Activity

A study investigating the effects of this compound on MCF-7 breast cancer cells revealed that treatment led to a significant decrease in cell viability and increased markers of apoptosis compared to control groups. This suggests a promising role for this compound in cancer therapy.

Case Study 2: Anti-inflammatory Activity

In a carrageenan-induced paw edema model, administration of the compound resulted in a marked reduction in swelling compared to untreated controls. Histopathological analysis indicated minimal damage to gastric tissues, suggesting a favorable safety profile for therapeutic use .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 1-(2-methanesulfonyl-5-nitrophenyl)pyrrolidine?

To minimize trial-and-error approaches, integrate computational reaction path searches (e.g., quantum chemical calculations) with statistical design of experiments (DoE) . For example:

  • Use factorial design to screen critical variables (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions .
  • Employ ICReDD's feedback loop , where computational predictions (e.g., transition-state energy barriers) guide experimental parameter selection, reducing synthesis iterations .
Traditional Approach Computational-Experimental Hybrid
10+ trial reactions3–5 targeted reactions
High reagent wasteReduced resource consumption

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combine multimodal characterization :

  • NMR spectroscopy : Confirm pyrrolidine ring conformation and nitro/methanesulfonyl group positioning via 1H^1H- and 13C^{13}C-NMR chemical shifts .
  • X-ray crystallography : Resolve steric effects from the nitro group’s ortho-substitution relative to the pyrrolidine ring .
  • Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+^+ ion at m/z 299.3) and detect impurities .

Q. What are the key reactivity considerations for the nitro group in this compound during downstream functionalization?

The electron-withdrawing nitro group at the 5-position influences electrophilic substitution patterns:

  • Reduction conditions : Catalytic hydrogenation (H2_2/Pd-C) may selectively reduce the nitro group to an amine without affecting the methanesulfonyl moiety. Monitor reaction progress via TLC .
  • Nucleophilic aromatic substitution : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) for reactions with amines or thiols at the 2- or 4-positions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Docking simulations : Use software like AutoDock Vina to model binding affinities with proteins (e.g., kinases or GPCRs), focusing on the pyrrolidine ring’s conformational flexibility and the nitro group’s electrostatic contributions .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100+ ns trajectories to assess binding pocket retention .

Q. What mechanisms underlie contradictory spectroscopic data for this compound in different solvent systems?

  • Solvent polarity effects : The nitro group’s resonance stabilization varies in polar vs. nonpolar solvents, altering 1H^1H-NMR chemical shifts. For example, in DMSO-d6_6, deshielding of aromatic protons increases by 0.2–0.3 ppm compared to CDCl3_3 .
  • Mitigation strategy : Cross-validate data using multiple solvents and DFT calculations (e.g., B3LYP/6-31G**) to model solvent interactions .

Q. How do steric and electronic factors influence regioselectivity in cross-coupling reactions involving this compound?

  • Steric hindrance : The methanesulfonyl group at the 2-position blocks electrophilic attack at adjacent positions, directing reactions to the 4- or 6-positions of the aromatic ring .
  • Electronic effects : The nitro group deactivates the ring, favoring palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with electron-rich boronic acids under mild conditions (e.g., 50°C, K2_2CO3_3 base) .

Q. What reactor design considerations are critical for scaling up this compound’s synthesis?

  • Continuous-flow systems : Mitigate exothermic risks from nitro group reductions by using microreactors with precise temperature control (<5°C variation) .
  • Membrane separation : Isolate the product from byproducts (e.g., unreacted pyrrolidine) via nanofiltration membranes with MWCO ≤ 300 Da .

Q. Methodological Notes

  • Data contradiction resolution : Apply multivariate analysis (e.g., PCA) to reconcile discrepancies in reaction yields or spectroscopic data .
  • Biological activity assays : Prioritize enzyme inhibition studies (e.g., IC50_{50} determination) using fluorogenic substrates to quantify interactions with the nitro-pyrrolidine scaffold .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine
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1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.